Regioisomeric Differentiation: 5-Hydroxy (Alpha) vs. 6-Hydroxy (Beta) Substitution Pattern
Methyl 5-hydroxynaphthalene-2-carboxylate places the hydroxyl group at the alpha position (C5) of the naphthalene ring, whereas the more commonly studied 6-hydroxy isomer places it at a beta position (C6). In the analogous hydroxy-2-naphthoic acid series, the 3-hydroxy-2-naphthoic acid isomer (H3) and 1-hydroxy-2-naphthoic acid isomer (H2) exhibit distinct co-crystal and salt formation behaviors with DABCO, forming 2:1 host:guest salts, in contrast to 6-hydroxy-2-naphthoic acid (H1) which forms solvates with 1,4-dioxane and DMSO [1]. While direct experimental data for the methyl ester series are not available, the regioisomeric position is expected to influence pKa, hydrogen-bonding network topology, and solid-state packing in an analogous manner [2].
| Evidence Dimension | Crystal packing and co-crystal formation propensity |
|---|---|
| Target Compound Data | Methyl 5-hydroxy-2-naphthoate: no crystal structure reported |
| Comparator Or Baseline | 6-Hydroxy-2-naphthoic acid (H1): forms solvates with dioxane and DMSO; 1-hydroxy-2-naphthoic acid (H2) and 3-hydroxy-2-naphthoic acid (H3): form 2:1 salts with DABCO |
| Quantified Difference | Qualitative difference in co-crystal vs. salt formation behavior among regioisomers |
| Conditions | Single-crystal X-ray diffraction studies of hydroxynaphthoic acid inclusion compounds |
Why This Matters
Regioisomeric substitution pattern dictates hydrogen-bonding topology and solid-state properties, directly impacting crystallization, formulation behavior, and supramolecular assembly design.
- [1] Inclusion compounds of hydroxynaphthoic acids: co-crystal vs. salt formation. Abstract: 6-Hydroxy-2-naphthoic acid (H1) forms solvates; 1-hydroxy-2-naphthoic acid (H2) and 3-hydroxy-2-naphthoic acid (H3) form 2:1 salts with DABCO. scite.ai. View Source
- [2] PubChem Computed Data. Methyl 5-hydroxynaphthalene-2-carboxylate HBD=1, HBA=3; Methyl 6-hydroxynaphthalene-2-carboxylate (est.) HBD=1, HBA=3, but altered spatial arrangement of H-bond donors/acceptors. View Source
